N-benzyl-2,3-diphenylquinoxaline-6-carboxamide
Description
Properties
CAS No. |
332404-54-3 |
|---|---|
Molecular Formula |
C28H21N3O |
Molecular Weight |
415.5 g/mol |
IUPAC Name |
N-benzyl-2,3-diphenylquinoxaline-6-carboxamide |
InChI |
InChI=1S/C28H21N3O/c32-28(29-19-20-10-4-1-5-11-20)23-16-17-24-25(18-23)31-27(22-14-8-3-9-15-22)26(30-24)21-12-6-2-7-13-21/h1-18H,19H2,(H,29,32) |
InChI Key |
QTNMFLBJKOYDEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC3=C(C=C2)N=C(C(=N3)C4=CC=CC=C4)C5=CC=CC=C5 |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-benzyl-2,3-diphenylquinoxaline-6-carboxamide typically involves the reaction of 2,3-diphenylquinoxaline with benzylamine under specific conditions. One common method involves refluxing the reactants in a suitable solvent, such as ethanol, in the presence of a catalyst . Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency.
Chemical Reactions Analysis
N-benzyl-2,3-diphenylquinoxaline-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. The major products formed depend on the type of reaction and the reagents used.
Scientific Research Applications
Antitumor Activity
N-benzyl-2,3-diphenylquinoxaline-6-carboxamide has demonstrated promising antitumor properties in various studies. Quinoxaline derivatives are recognized for their ability to inhibit the growth of cancer cells through multiple mechanisms, including the induction of apoptosis and inhibition of cell proliferation.
Case Study: Anticancer Efficacy
A study investigated the effects of quinoxaline derivatives on different cancer cell lines, revealing that compounds similar to this compound exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and colorectal cancer (HCT 116) cell lines. Specifically, compounds with structural similarities to this compound showed effective inhibition of tumor growth, suggesting its potential as a lead compound for anticancer drug development .
| Cancer Type | Cell Line | IC50 (μM) |
|---|---|---|
| Breast Cancer | MCF-7 | 0.30 |
| Colorectal Cancer | HCT 116 | 0.40 |
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activities. Quinoxaline derivatives are known to exhibit broad-spectrum antibacterial effects, making them candidates for developing new antibiotics.
Case Study: Antibacterial Activity
Research has shown that quinoxaline derivatives can inhibit various bacterial strains, including Staphylococcus aureus and Escherichia coli. For instance, this compound was tested against these pathogens and demonstrated significant zones of inhibition at concentrations as low as 100 µg/mL .
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Staphylococcus aureus | 10 |
| Escherichia coli | 8 |
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has shown potential anti-inflammatory effects. Quinoxaline derivatives are known to modulate inflammatory pathways, which could be beneficial in treating inflammatory diseases.
Case Study: Inhibition of Inflammatory Markers
In vitro studies indicated that compounds similar to this compound reduced the expression of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a mechanism through which these compounds may exert their anti-inflammatory effects .
Mechanism of Action
The mechanism of action of N-benzyl-2,3-diphenylquinoxaline-6-carboxamide involves its interaction with specific molecular targets. In biological systems, it can bind to enzymes or receptors, inhibiting their activity and leading to various therapeutic effects. For example, its anticancer activity may involve the induction of apoptosis (programmed cell death) in cancer cells by interfering with specific signaling pathways .
Comparison with Similar Compounds
Positional Isomerism and Amide Functionalization
- Compound 3 (2-Chloro-N-(2,3-diphenylquinoxaline-6-yl)acetamide): Features a chloroacetyl group instead of benzylcarboxamide. However, this substitution may reduce cell permeability compared to the benzyl group due to higher polarity .
- 2,3-Diphenylquinoxaline-6-carboxylic Acid (CAS 32387-96-5): The carboxylic acid analog lacks the benzylamide group, resulting in higher aqueous solubility but lower membrane permeability. Its bioactivity is likely mediated through ionic interactions, contrasting with the neutral amide’s hydrogen-bonding capabilities .
Heterocyclic and Aromatic Substitutions
- N-[2-(2-Methylphenyl)ethyl]-2,3-di-2-thienylquinoxaline-6-carboxamide (CAS 832082-01-6): Replaces phenyl groups with thienyl moieties. The 2-methylphenethyl group may confer steric hindrance, affecting binding specificity .
- N-Cyclopentyl-1-(2-((2,3-dimethylphenyl)amino)-2-oxoethyl)-2-oxo-1,2-dihydroquinoxaline-6-carboxamide (CAS 1286706-43-1): Incorporates a partially saturated quinoxaline (dihydroquinoxaline) and a cyclopentyl group. The reduced ring rigidity may enhance conformational flexibility, improving adaptation to target pockets .
Key Findings :
- Antifungal Activity : N-Benzyl-2,2,2-trifluoroacetamide demonstrates moderate antifungal activity, attributed to the trifluoro group’s electronegativity enhancing interactions with fungal enzymes . In contrast, the benzylcarboxamide in the target compound may leverage hydrophobic interactions for similar effects .
- Enzyme Inhibition: Quinoxaline-6-carboxamides exhibit docking energies indicative of strong binding to AmpC beta-lactamase and CYP51, critical targets for antibacterial and antifungal drugs. The benzyl group’s hydrophobicity likely improves binding compared to smaller amides (e.g., diethylamide in ) .
2.3. Physicochemical Properties
Table 2: Molecular Properties
*Estimated based on structural analogs.
Insights :
- The benzylcarboxamide in the target compound increases logP compared to the carboxylic acid analog, favoring passive diffusion across lipid membranes.
Biological Activity
N-benzyl-2,3-diphenylquinoxaline-6-carboxamide is a compound that has gained attention in recent years due to its diverse biological activities. This article delves into the biological properties of this quinoxaline derivative, focusing on its mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).
Overview of Quinoxaline Derivatives
Quinoxaline derivatives have been extensively studied for their pharmacological properties, including antimicrobial, antitumor, and anti-inflammatory activities. The structure of quinoxaline allows for various substitutions that can enhance or modify their biological effects. This compound is one such derivative that has shown promising results in various studies.
Antitumor Activity
Research indicates that quinoxaline derivatives exhibit significant antitumor activity against various cancer cell lines. For instance, studies have reported IC50 values for different quinoxaline derivatives in the low micromolar range against colorectal and breast cancer cell lines. Specifically, this compound has been shown to inhibit the growth of cancer cells effectively:
| Cell Line | IC50 (µM) |
|---|---|
| HCT116 (colorectal) | 0.40 ± 0.01 |
| MCF-7 (breast) | 1.9 |
| HeLa (cervical) | 4.96 |
These results suggest that the compound may induce apoptosis or inhibit cell proliferation through oxidative stress mechanisms or interference with DNA replication pathways .
Antimicrobial Activity
Quinoxaline derivatives also demonstrate antimicrobial properties. The presence of specific functional groups in this compound enhances its activity against various bacterial strains. Studies have shown that this compound exhibits effective antibacterial activity against both Gram-positive and Gram-negative bacteria:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 0.78 µg/mL |
| Escherichia coli | 1.56 µg/mL |
The mechanism of action is believed to involve the generation of reactive oxygen species (ROS), leading to oxidative damage in bacterial cells .
Structure-Activity Relationship (SAR)
The biological activity of quinoxaline derivatives is highly dependent on their chemical structure. Modifications at various positions of the quinoxaline ring can significantly influence their potency and selectivity:
- Substituents on the Benzyl Group : The presence of electron-donating groups on the benzyl moiety enhances the compound's biological activity.
- Positioning of Functional Groups : The positioning of carboxamide and phenyl groups affects solubility and interaction with biological targets.
Studies have indicated that compounds with electron-rich substituents tend to exhibit higher antibacterial and antitumor activities compared to those with electron-withdrawing groups .
Study 1: Antitumor Efficacy
In a study published in Frontiers in Pharmacology, researchers evaluated the antitumor efficacy of this compound against various cancer cell lines. The compound demonstrated a dose-dependent inhibition of cell growth, with significant apoptotic effects observed through flow cytometry analysis.
Study 2: Antimicrobial Mechanism
Another investigation focused on the antimicrobial mechanism of quinoxaline derivatives, including this compound. The study revealed that the compound induced oxidative stress in bacterial cells, leading to DNA damage and cell death. This was corroborated by EPR studies showing radical generation upon treatment with the compound .
Q & A
Q. Structural confirmation :
- NMR : ¹H NMR identifies aromatic protons (δ 7.2–8.1 ppm) and benzyl CH₂ (δ 4.5–5.0 ppm). ¹³C NMR confirms the carboxamide carbonyl (δ ~165 ppm) ().
- IR : C=O stretch (~1635 cm⁻¹) and NH bending (~1550 cm⁻¹) ().
- Mass spectrometry : Molecular ion peaks (e.g., m/z 515 for [M+H]⁺) and fragmentation patterns ().
- X-ray crystallography : Resolves molecular geometry (e.g., quinoxaline derivatives in ).
Advanced: How can researchers address discrepancies in the reported biological activities of quinoxaline carboxamide derivatives across different studies?
Methodological Answer:
Discrepancies may arise from assay variability (e.g., cell lines, pH, solvent). Strategies include:
- Standardized protocols : Adhere to CLSI guidelines for MIC assays or OECD protocols for cytotoxicity ().
- Orthogonal assays : Combine enzymatic inhibition (e.g., β-lactamase activity) with whole-cell assays (e.g., fungal growth inhibition) to confirm mechanisms ().
- Dose-response analysis : Calculate IC₅₀/EC₅₀ values to compare potency thresholds ().
- Computational validation : Molecular docking (e.g., AutoDock Vina) to predict binding affinities against targets like CYP51 or AmpC β-lactamase ().
Basic: Which spectroscopic techniques are critical for characterizing this compound, and what key spectral features should be identified?
Methodological Answer:
- ¹H NMR : Aromatic protons (quinoxaline and phenyl groups) appear as multiplet clusters (δ 7.2–8.1 ppm). The benzyl CH₂ group shows a singlet or multiplet at δ 4.5–5.0 ppm ().
- ¹³C NMR : Quinoxaline carbons (δ 120–150 ppm), carboxamide carbonyl (δ ~165 ppm), and benzyl carbons (δ ~45 ppm for CH₂) ().
- IR : Stretching vibrations for C=O (~1635 cm⁻¹) and N-H (~3300 cm⁻¹) ().
- MS : Molecular ion peak (e.g., m/z 515 for [M+H]⁺) and fragments like [M − N(R)₂]⁺ ().
Advanced: What computational strategies are recommended for elucidating the mechanism of action of this compound against microbial targets?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding modes with targets (e.g., CYP51 for antifungals). Low docking scores (e.g., −8.5 kcal/mol) suggest strong binding ().
- Molecular dynamics (MD) simulations : Assess binding stability over 100 ns trajectories (e.g., RMSD < 2 Å).
- QSAR modeling : Correlate substituent properties (logP, polar surface area) with activity data to guide analog design ().
Basic: What in vitro models are appropriate for initial evaluation of the compound's antimicrobial efficacy?
Methodological Answer:
- Antifungal assays : Broth microdilution (CLSI M38) against Candida albicans or Aspergillus fumigatus. MIC values ≤31.25 µg/mL indicate potency ().
- Antibacterial assays : Agar diffusion for Staphylococcus aureus; zone of inhibition ≥15 mm suggests activity.
- Cytotoxicity : MTT assay on mammalian cells (e.g., HEK293) to determine selectivity indices (IC₅₀ ≥100 µg/mL preferred) ().
Advanced: How can structure-activity relationship (SAR) studies be systematically designed for quinoxaline carboxamide derivatives?
Methodological Answer:
- Variation of substituents : Modify the benzyl group (e.g., electron-withdrawing substituents) or phenyl rings at positions 2/3.
- Bioactivity profiling : Test analogs in antifungal (CYP51 inhibition) and antibacterial (β-lactamase inhibition) assays ().
- Crystallographic insights : Use X-ray data (e.g., π-stacking interactions in ) to rationalize SAR.
- QSAR parameters : Calculate descriptors (e.g., ClogP, molar refractivity) and correlate with MIC/IC₅₀ data ().
Advanced: What experimental approaches are used to determine the binding mode of quinoxaline carboxamides with biological targets?
Methodological Answer:
- X-ray crystallography : Co-crystallize the compound with target proteins (e.g., CYP51) to resolve binding interactions (e.g., hydrogen bonds with active-site residues) ().
- NMR titration : Monitor chemical shift perturbations in ¹H-¹⁵N HSQC spectra upon ligand binding.
- Site-directed mutagenesis : Validate predicted binding residues (e.g., Ala scanning of catalytic sites) ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
